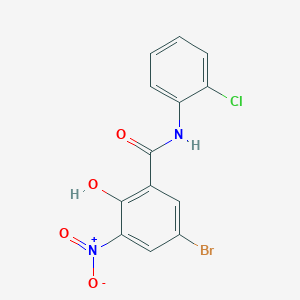
5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide
Vue d'ensemble
Description
5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Mécanisme D'action
The mechanism of action of 5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of Hsp90, a chaperone protein that is involved in the folding and stabilization of various proteins. It also inhibits the activity of NF-κB, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various tissues. It has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide has several advantages and limitations for lab experiments. One of its advantages is its ability to inhibit the activity of Hsp90, which is involved in the folding and stabilization of various proteins. This makes it a useful tool for studying protein folding and stability. However, one of its limitations is its potential toxicity, which can affect the viability of cells in culture.
Orientations Futures
There are several future directions for research on 5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide. One direction is to study its potential as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another direction is to study its effects on the gut microbiome and its potential as a prebiotic or probiotic agent. Additionally, further studies are needed to determine its safety and efficacy in animal models and humans.
Applications De Recherche Scientifique
5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide has been used in various scientific research studies. One of its applications is in the study of cancer. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its anti-inflammatory properties and its potential as a therapeutic agent for various inflammatory diseases.
Propriétés
IUPAC Name |
5-bromo-N-(2-chlorophenyl)-2-hydroxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O4/c14-7-5-8(12(18)11(6-7)17(20)21)13(19)16-10-4-2-1-3-9(10)15/h1-6,18H,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRAIVMXFXGTBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B4683056.png)
![4-[4-(2,4-dimethylphenoxy)butanoyl]morpholine](/img/structure/B4683059.png)

![N-1,3-benzodioxol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B4683086.png)


![4-chloro-N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4683106.png)
![N-(4-acetylphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4683107.png)
![1-[(4-bromophenyl)sulfonyl]-4-[2-(2-chlorophenoxy)ethyl]piperazine](/img/structure/B4683121.png)
![1-[4-(acetylamino)phenyl]-N-ethyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4683133.png)
![N-(4-methoxy-2-nitrophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4683140.png)


![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-furamide](/img/structure/B4683171.png)